molecular formula C23H26N4O4 B2952926 N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189683-52-0

N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2952926
CAS No.: 1189683-52-0
M. Wt: 422.485
InChI Key: HHWNAPGNPPGTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic small molecule characterized by a spiro[4.5]decane core fused with a triazaspiro ring system. The compound features a 3,5-dimethoxyphenyl group at the N-position, a 4-methylphenyl substituent at the 2-position, and a ketone (3-oxo) functional group.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-15-4-6-16(7-5-15)20-21(28)26-23(25-20)8-10-27(11-9-23)22(29)24-17-12-18(30-2)14-19(13-17)31-3/h4-7,12-14H,8-11H2,1-3H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNAPGNPPGTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C23H22N4O5C_{23}H_{22}N_{4}O_{5} with a molecular weight of 434.45 g/mol. It features a complex structure that includes a triazaspiro framework, which is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular FormulaC23H22N4O5
Molecular Weight434.45 g/mol
LogP3.0809
Polar Surface Area84.463 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated efficacy against various melanoma models in mice, suggesting potential in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells.
  • Induction of Apoptosis : It potentially triggers programmed cell death in malignant cells.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor progression.

Study on Melanoma Models

A comparative study involving three melanoma models (B16, Harding-Passey (HP), and Cloudman S91) highlighted the effectiveness of compounds similar to this triazaspiro derivative. The HP melanoma showed the best response to treatment with agents that included the compound under discussion .

Pharmacological Screening

Pharmacological profiling has shown that derivatives of this compound possess promising bioactivity against various cancer cell lines. In vitro tests indicated significant cytotoxic effects on human melanoma and breast cancer cells, with IC50 values suggesting potent activity .

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide ()

  • Core Structure : Shares the spiro[4.5]decane framework but differs in substituents:
    • N-Substituent : 2,5-Dimethoxyphenyl (vs. 3,5-dimethoxyphenyl in the target compound).
    • 2-Position : 4-Methoxyphenyl (vs. 4-methylphenyl).
    • 3-Position : Propylthio group (vs. 3-oxo).
  • Methoxy groups at the 2- and 5-positions may alter electronic effects compared to the target compound’s 3,5-dimethoxy configuration, affecting π-π stacking or hydrogen bonding with targets.

7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide ()

  • Core Structure : Spiro[4.5]decane with a diazaspiro system (vs. triazaspiro in the target compound).
  • Substituents :
    • Trifluoromethyl groups and pyrimidine rings introduce strong electron-withdrawing effects, likely improving metabolic stability and target selectivity.
    • Fluorinated phenyl groups enhance binding to hydrophobic pockets in enzymes (e.g., kinases) but may reduce solubility.
  • Key Contrast : The target compound lacks fluorinated groups, suggesting a trade-off between metabolic stability (lower in the target) and synthetic accessibility.

6-(2,3-Difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide ()

  • Core Structure: Spiro[3.5]nonane (smaller ring system vs. spiro[4.5]decane).
  • Substituents: Oxetan-3-yl aminoethoxy chain improves solubility due to polar oxygen atoms. Hydroxy and oxo groups facilitate hydrogen bonding, analogous to the target compound’s 3-oxo group.

Comparative Data Table

Compound Name Spiro System Key Substituents Functional Groups Inferred Properties
Target Compound [4.5] 3,5-Dimethoxyphenyl, 4-methylphenyl 3-Oxo Moderate solubility; potential for hydrogen bonding and moderate lipophilicity.
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-...carboxamide () [4.5] 2,5-Dimethoxyphenyl, 4-methoxyphenyl Propylthio High lipophilicity; reduced solubility; possible CYP450 interactions.
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-...carboxamide () [4.5] Trifluoromethyl, pyrimidine, difluorohydroxyphenyl Hydroxy, oxo High metabolic stability; low solubility; strong target affinity.
6-(2,3-Difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-...carboxamide () [3.5] Oxetan-3-yl aminoethoxy, trifluoromethyl pyrimidine Hydroxy, oxo Improved solubility; restricted conformational flexibility.

Research Findings and Implications

  • Target Compound vs. Compound : The 3-oxo group in the target compound may confer stronger hydrogen-bonding capacity compared to the propylthio group in ’s analogue, favoring interactions with polar enzyme active sites . However, the latter’s lipophilicity could enhance blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.